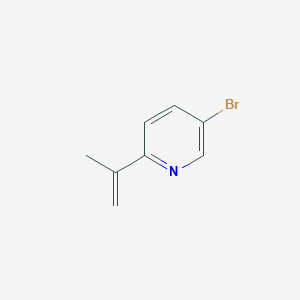
5-Bromo-2-(prop-1-EN-2-YL)pyridine
Übersicht
Beschreibung
5-Bromo-2-(prop-1-EN-2-YL)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 5-position and an isopropenyl group at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(prop-1-EN-2-YL)pyridine can be achieved through several methods. One common approach involves the bromination of 2-isopropenyl-pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent yields. The use of automated reactors and precise control of reaction parameters can enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(prop-1-EN-2-YL)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The isopropenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 5-bromo-2-isopropyl-pyridine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of 2-isopropenyl-pyridine derivatives.
Oxidation: Formation of 5-bromo-2-formyl-pyridine or 5-bromo-2-carboxylic acid.
Reduction: Formation of 5-bromo-2-isopropyl-pyridine.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(prop-1-EN-2-YL)pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the preparation of functional materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(prop-1-EN-2-YL)pyridine depends on its specific application. In organic synthesis, it acts as a building block that undergoes various transformations to yield desired products. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-methylpyridine
- 5-Bromo-2-ethylpyridine
- 5-Bromo-2-vinylpyridine
Comparison
Compared to its analogs, 5-Bromo-2-(prop-1-EN-2-YL)pyridine offers unique reactivity due to the presence of the isopropenyl group, which can participate in additional chemical transformations. This makes it a versatile intermediate in organic synthesis and potentially more valuable in the development of novel compounds.
Eigenschaften
Molekularformel |
C8H8BrN |
|---|---|
Molekulargewicht |
198.06 g/mol |
IUPAC-Name |
5-bromo-2-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C8H8BrN/c1-6(2)8-4-3-7(9)5-10-8/h3-5H,1H2,2H3 |
InChI-Schlüssel |
ZDAOSHHGHWFYRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=NC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













